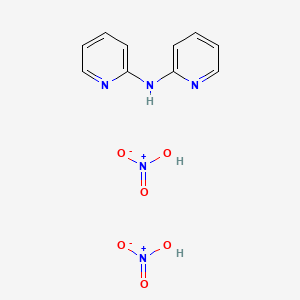

nitric acid;N-pyridin-2-ylpyridin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Nitric acid: is a highly corrosive and toxic strong acid with the chemical formula HNO₃. It is a critical player in numerous industrial applications, primarily used in the manufacture of fertilizers, explosives, and metal processing . N-pyridin-2-ylpyridin-2-amine It is used in various chemical reactions and has significant applications in pharmaceuticals and materials science .

Vorbereitungsmethoden

Nitric Acid

Synthetic Routes and Reaction Conditions: Nitric acid is commonly produced by the Ostwald process, which involves the catalytic oxidation of ammonia to yield nitrogen monoxide, followed by oxidation to nitrogen dioxide, and absorption in water to form nitric acid .

Industrial Production Methods:

Catalytic Oxidation of Ammonia: Ammonia is oxidized in the presence of a platinum-rhodium catalyst at high temperatures (around 900°C) to form nitrogen monoxide.

Oxidation of Nitrogen Monoxide: The nitrogen monoxide is further oxidized to nitrogen dioxide.

Absorption in Water: The nitrogen dioxide is absorbed in water to produce nitric acid.

N-pyridin-2-ylpyridin-2-amine

Synthetic Routes and Reaction Conditions: N-pyridin-2-ylpyridin-2-amine can be synthesized through various methods, including the reaction of 2-aminopyridine with α-bromoketones under different conditions . One method involves the use of iodine and tert-butyl hydroperoxide (TBHP) in toluene, promoting C–C bond cleavage .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Nitric acid is a powerful oxidizing agent and can oxidize metals and non-metals.

Common Reagents and Conditions:

Oxidation: Concentrated nitric acid is used, often in combination with sulfuric acid.

Nitration: A mixture of nitric acid and sulfuric acid is commonly used.

Major Products:

Oxidation: Metal oxides and nitrates.

Nitration: Nitro compounds like nitroglycerin and TNT.

Types of Reactions:

Amidation: Formation of N-(pyridin-2-yl)amides from 2-aminopyridine and α-bromoketones.

Cyclization: Formation of 3-bromoimidazo[1,2-a]pyridines under specific conditions.

Common Reagents and Conditions:

Amidation: Iodine and TBHP in toluene.

Cyclization: TBHP in ethyl acetate.

Major Products:

Amidation: N-(pyridin-2-yl)amides.

Cyclization: 3-bromoimidazo[1,2-a]pyridines.

Wissenschaftliche Forschungsanwendungen

Nitric Acid

Nitric acid is widely used in scientific research for:

Chemistry: As a reagent for nitration and oxidation reactions.

Biology: In the preparation of samples for analysis.

Medicine: In the synthesis of pharmaceuticals.

Industry: In the production of fertilizers, explosives, and metal processing.

N-pyridin-2-ylpyridin-2-amine

N-pyridin-2-ylpyridin-2-amine has applications in:

Pharmaceuticals: As a building block for drug synthesis.

Materials Science: In the synthesis of coordination compounds and polymers.

Catalysis: As a ligand in catalytic reactions.

Wirkmechanismus

Nitric Acid

Nitric acid acts primarily as an oxidizing agent. It decomposes to release nascent oxygen, which can oxidize various substrates . In nitration reactions, nitric acid donates a nitro group to the substrate, facilitated by sulfuric acid .

N-pyridin-2-ylpyridin-2-amine

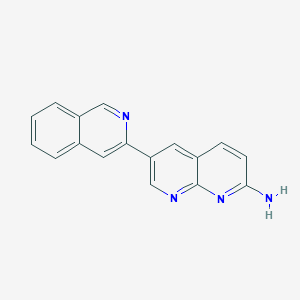

The mechanism of action of N-pyridin-2-ylpyridin-2-amine involves its role as a ligand in coordination chemistry. It can form stable complexes with metal ions, influencing the reactivity and stability of the metal center .

Vergleich Mit ähnlichen Verbindungen

Nitric Acid

Similar compounds include:

Sulfuric Acid: Another strong acid used in similar industrial applications.

Hydrochloric Acid: Used for metal processing and chemical synthesis.

Uniqueness: Nitric acid’s strong oxidizing properties and ability to nitrate organic compounds make it unique .

N-pyridin-2-ylpyridin-2-amine

2-Aminopyridine: A precursor in the synthesis of N-pyridin-2-ylpyridin-2-amine.

Pyridine: A basic heterocyclic compound used in various chemical reactions.

Uniqueness: N-pyridin-2-ylpyridin-2-amine’s ability to form stable metal complexes and its applications in pharmaceuticals and materials science distinguish it from other similar compounds .

Eigenschaften

CAS-Nummer |

921930-51-0 |

|---|---|

Molekularformel |

C10H11N5O6 |

Molekulargewicht |

297.22 g/mol |

IUPAC-Name |

nitric acid;N-pyridin-2-ylpyridin-2-amine |

InChI |

InChI=1S/C10H9N3.2HNO3/c1-3-7-11-9(5-1)13-10-6-2-4-8-12-10;2*2-1(3)4/h1-8H,(H,11,12,13);2*(H,2,3,4) |

InChI-Schlüssel |

UAVYEVGOCSASRC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=NC(=C1)NC2=CC=CC=N2.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5H-Benzocycloheptene-5-propanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B12638017.png)

![[3-(Dibromomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane](/img/structure/B12638047.png)

![4-[(2,5-Dibromothiophen-3-yl)methylidene]thiane](/img/structure/B12638050.png)

![2-[3-(2-Methoxyphenyl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12638058.png)

![Methyl 2-imidazol-1-yl-8-[2-methoxyethyl(methyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12638063.png)

![(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate](/img/structure/B12638071.png)

![5-[(2,3-difluorophenyl)sulfanylmethyl]-2-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12638094.png)